molecular formula C8H9N3O2 B1358630 N-Cyclopropyl-3-nitropyridin-4-amine CAS No. 380605-28-7

N-Cyclopropyl-3-nitropyridin-4-amine

Cat. No. B1358630
M. Wt: 179.18 g/mol
InChI Key: OXWIUZUWZJVMSR-UHFFFAOYSA-N
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Patent
US09339494B2

Procedure details

4-Methoxy-3-nitropyridine 5-a (CAS 31872-62-5) (200 g, 1300 mmol), cyclopropyl-amine (CAS 765-30-0) (185.5 g, 3250 mmol) and DIEA (CAS 7087-68-5) (336 g, 2600 mmol) in dry ethanol (800 mL) was refluxed for 3 hours. The mixture was cooled to 0° C. The solid was collected by filtration. The filter cake was washed with cold ethanol (150 mL). The solid was dried to afford compound 5-b as a white powder (167 g, 72%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Name
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10].[CH:12]1([NH2:15])[CH2:14][CH2:13]1.CCN(C(C)C)C(C)C>C(O)C>[CH:12]1([NH:15][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[N+:9]([O-:11])=[O:10])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
COC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
185.5 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
336 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed with cold ethanol (150 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=C(C=NC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 167 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.